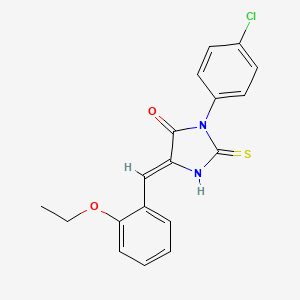![molecular formula C16H15ClN2O3 B5453970 5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B5453970.png)
5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. The epoxide is then opened with nucleophiles to form the desired hexahydro-1H-isoindole-1,3-dione derivatives . The reaction conditions often involve the use of sodium azide for the opening reaction and cis-hydroxylation for further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate these pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
Norcantharimide: A derivative of cantharidine with a similar tricyclic imide skeleton.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9(18-22)10-2-5-12(6-3-10)19-15(20)13-7-4-11(17)8-14(13)16(19)21/h2-6,13-14,22H,7-8H2,1H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSBIOYAYQNPN-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5453907.png)
![2-({4-[(1-methyl-3-piperidinyl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5453915.png)
![4-methoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5453919.png)
![N-(2-imidazol-1-ylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B5453922.png)
![7-(1-benzothien-3-yl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5453933.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5453938.png)

![N'-[(2-chlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5453955.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B5453962.png)
![(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B5453973.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5453978.png)
![2-(methylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5453979.png)
![N-[1-(3-hydroxy-1-adamantyl)ethyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5454005.png)
![(4aS*,8aR*)-6-(2-furoyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5454012.png)
